
13,16,19,22,25,28,31-Heptaoxatritetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,16,19,22,25,28,31-Heptaoxatritetracontane is a chemical compound with the molecular formula C34H70O7 It is a member of the polyether family, characterized by multiple ether linkages within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13,16,19,22,25,28,31-Heptaoxatritetracontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator molecule. The reaction is carried out under controlled conditions, often using a base catalyst such as potassium hydroxide. The process involves multiple steps of ethoxylation, where ethylene oxide is added to the growing chain, resulting in the formation of the polyether structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 13,16,19,22,25,28,31-Heptaoxatritetracontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can be targeted for substitution reactions, where one or more ether groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
13,16,19,22,25,28,31-Heptaoxatritetracontane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polyether compounds.
Biology: Investigated for its potential role in biological systems, including as a model compound for studying polyether interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 13,16,19,22,25,28,31-Heptaoxatritetracontane involves its interaction with molecular targets through its ether linkages. These interactions can affect the physical properties of the compound, such as solubility and stability. The polyether structure allows for the formation of stable complexes with various molecules, which can be exploited in applications such as drug delivery and catalysis.
Comparaison Avec Des Composés Similaires
16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid: Another polyether compound with multiple ether linkages.
4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester: A polyether compound with additional functional groups.
Uniqueness: 13,16,19,22,25,28,31-Heptaoxatritetracontane is unique due to its specific arrangement of ether linkages, which imparts distinct physical and chemical properties. Its ability to form stable complexes and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
22732-76-9 |
|---|---|
Formule moléculaire |
C36H74O7 |
Poids moléculaire |
619.0 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane |
InChI |
InChI=1S/C36H74O7/c1-3-5-7-9-11-13-15-17-19-21-23-37-25-27-39-29-31-41-33-35-43-36-34-42-32-30-40-28-26-38-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clé InChI |
IYKLIQJGYOBWTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
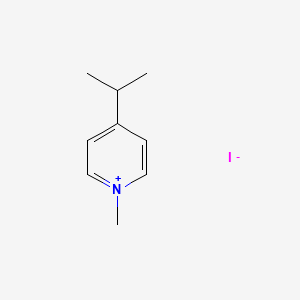
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
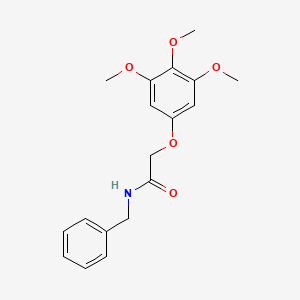
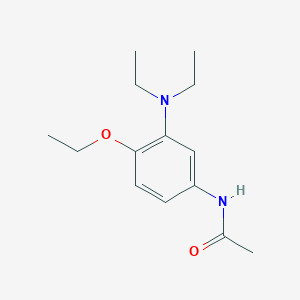
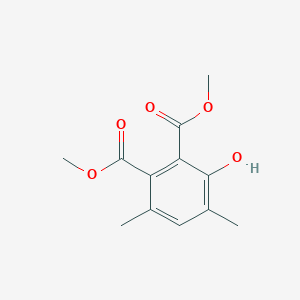

![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)

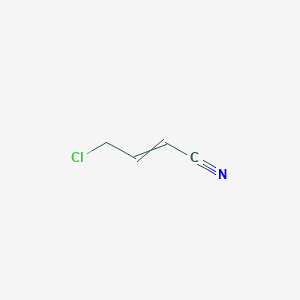

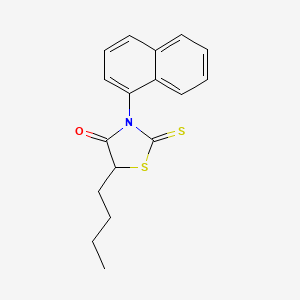
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
